2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a 4-chlorophenyl group, and a methoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: Dimethylformamide, dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-({4-[(4-phenyl-1-piperazinyl)carbonyl]cyclohexyl}methyl)-4(3H)-quinazolinone
Uniqueness
What sets 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific compound features a 4-chlorophenyl group and a methoxyethyl substituent that may influence its pharmacological properties.
Key Structural Features:
- Thieno[3,2-d]pyrimidine Core : Known for its role in various biological activities.
- Sulfanyl Group : Implicated in enzyme inhibition and interaction with biological targets.
- Chlorophenyl and Methoxyethyl Substituents : These groups can modulate lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound in focus has shown promising cytotoxic effects:
- IC50 Values : Preliminary findings indicate that derivatives exhibit IC50 values in the low micromolar range against selected cancer cell lines, suggesting significant potency compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
-
Enzyme Inhibition : The sulfanyl group is known to participate in enzyme inhibition. For example, related compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease with notable potency .
Compound Enzyme Inhibition IC50 (µM) 7l 2.14 7m 0.63 7n 2.17 - Molecular Docking Studies : Computational studies have predicted interactions with key targets such as EGFR and PI3K pathways involved in tumor growth and survival . This suggests that the compound may interfere with signaling pathways critical for cancer cell proliferation.
Case Study 1: Antitumor Efficacy
In a recent investigation involving a series of thieno[3,2-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.55 µM against SU-DHL-6 lymphoma cells while maintaining low toxicity against normal HEK293T cells (CC50 = 15.09 µM). This indicates a favorable therapeutic index .
Case Study 2: Enzyme Inhibition
Another study reported that several thieno[3,2-d]pyrimidine derivatives showed strong inhibitory activity against urease, which is pivotal for certain bacterial infections. Compounds demonstrated IC50 values significantly lower than traditional inhibitors .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-23-8-7-20-16(22)15-13(6-9-24-15)19-17(20)25-10-14(21)11-2-4-12(18)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGJIOHWBAULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.